molecular formula C15H20O3 B14360056 3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione CAS No. 91893-78-6

3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione

Cat. No.: B14360056
CAS No.: 91893-78-6
M. Wt: 248.32 g/mol
InChI Key: GHDOYLDDKYYWLR-UHFFFAOYSA-N
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Description

3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione is an organic compound with a complex structure. It features a hydroxy group, an isopropyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione typically involves multiple steps. One common method starts with the alkylation of a phenol derivative, followed by a series of reactions including oxidation and reduction to introduce the necessary functional groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its use in organic synthesis and similar functional groups.

    2-Propanone, 1-(4-methoxyphenyl)-: Another compound with a similar structure, used in various chemical reactions.

Uniqueness

3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

91893-78-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-[(4-hydroxy-3-propan-2-ylphenyl)methyl]pentane-2,4-dione

InChI

InChI=1S/C15H20O3/c1-9(2)13-7-12(5-6-15(13)18)8-14(10(3)16)11(4)17/h5-7,9,14,18H,8H2,1-4H3

InChI Key

GHDOYLDDKYYWLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CC(C(=O)C)C(=O)C)O

Origin of Product

United States

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